2-bromo-1-N-methylbenzene-1,4-diamine

Description

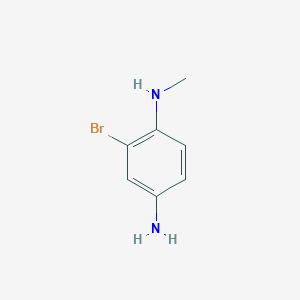

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOXYXBFSONQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248092-75-2 | |

| Record name | 2-bromo-1-N-methylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-bromo-1-N-methylbenzene-1,4-diamine typically involves:

- Introduction of bromine at the 2-position of the benzene ring.

- Installation or modification of amino groups at the 1 and 4 positions, with selective N-methylation at the 1-position.

- Control of substitution pattern to ensure regioselectivity and purity.

The synthesis is generally approached through multi-step aromatic substitution reactions starting from appropriately substituted benzene derivatives.

Bromination of Aromatic Amines

Bromination of aromatic amines is a common route to introduce bromine substituents on the ring. According to a comprehensive review on bromine and bromo-organic compounds in organic synthesis, bromination can be efficiently carried out using molecular bromine (Br2) under controlled conditions such as low temperature and specific solvents (e.g., chloroform) to avoid over-bromination and side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Molecular bromine (Br2) | Used in stoichiometric amounts |

| Solvent | CHCl3 or similar | Moderates bromine reactivity |

| Temperature | 0 °C to room temperature | Low temperature favors regioselectivity |

| Reaction time | Several hours (e.g., 15 h) | Monitored to prevent over-bromination |

| Catalysts | Ferric chloride (FeCl3) sometimes used | Enhances bromination efficiency |

This method can be adapted to brominate 1,4-diaminobenzene derivatives selectively at the 2-position.

Preparation of 1,4-Diaminobenzene Derivatives

The synthesis of 1,4-diaminobenzene derivatives, including those substituted at the 2-position, is often achieved via catalytic hydrogenation of corresponding nitroanilines. A patented process describes the preparation of 1,4-diamino-2-substituted benzenes by:

- Starting from 2-substituted-4-nitrophenol derivatives.

- Conversion to nitroanilines via rearrangement reactions.

- Catalytic hydrogenation of the nitro group to the amino group using palladium on activated carbon under mild hydrogen pressure.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | 2-Methoxymethyl-4-nitrophenol + chloroacetamide | Formation of 2-(2-methoxymethyl-4-nitrophenoxy)acetamide |

| Rearrangement | Heating in polar aprotic solvents (DMF, DMAc) | 2-Methoxymethyl-4-nitroaniline |

| Catalytic hydrogenation | Pd/C catalyst, H2, room temperature | 1,4-Diamino-2-methoxymethylbenzene |

Although this example uses a methoxymethyl substituent, the methodology is adaptable to other 2-position substituents such as bromine by starting with the appropriately substituted nitro precursors.

N-Methylation of Aromatic Amines

Selective N-methylation of one amino group in aromatic diamines can be achieved by controlled alkylation reactions using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation). Careful control of reaction conditions avoids over-alkylation.

| Methylation Method | Reagents/Conditions | Notes |

|---|---|---|

| Alkyl halide methylation | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | Selective mono-N-methylation possible |

| Eschweiler–Clarke reaction | Formaldehyde + formic acid, heating | Mild conditions, avoids quaternization |

Proposed Synthetic Route for this compound

Based on the above methods, a plausible preparation route is:

- Starting Material : 1,4-diaminobenzene (p-phenylenediamine).

- Selective Bromination : Brominate at the 2-position using controlled Br2 in CHCl3 at 0 °C to yield 2-bromo-1,4-diaminobenzene.

- Selective N-Methylation : Mono-N-methylate the amino group at position 1 using methyl iodide under basic conditions or Eschweiler–Clarke methylation.

- Purification : Recrystallization or chromatographic techniques to isolate pure this compound.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2, CHCl3, FeCl3 catalyst (optional) | 0 °C to RT | 12–15 hours | 85–95 | Controlled addition to avoid polybromination |

| N-Methylation | Methyl iodide, K2CO3, acetone | RT to reflux | 4–6 hours | 70–85 | Selective mono-N-methylation |

| Catalytic hydrogenation (alternative) | Pd/C, H2, mild pressure | RT | 3–6 hours | 90+ | For nitro to amino reduction if starting from nitro precursor |

Analytical and Purity Considerations

- Melting Point : Sharp melting range indicates purity; deviations suggest impurities.

- Spectroscopic Characterization :

- NMR : Aromatic protons at δ ~7.0–7.5 ppm; N-methyl protons at δ ~2.5–3.0 ppm.

- Mass Spectrometry : Molecular ion peak corresponding to C7H9BrN2.

- Chromatography : HPLC or GC to confirm purity and identify by-products.

Research Findings and Notes

- Direct literature on this compound preparation is scarce; however, the synthesis is supported by established aromatic bromination and amine methylation methodologies.

- Bromination of aromatic amines is best controlled at low temperature with slow addition of bromine to minimize side reactions.

- Catalytic hydrogenation of nitro precursors is a clean method to obtain diamines without extensive purification steps.

- N-methylation requires careful stoichiometric control to avoid over-alkylation.

- Industrial scale-up would require optimization of reaction times, temperature control, and purification to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the amino groups .

Scientific Research Applications

2-Bromo-1-N-methylbenzene-1,4-diamine is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: Research into potential pharmaceutical applications, including drug development.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-N-methylbenzene-1,4-diamine involves its interaction with molecular targets through its functional groups. The bromine atom and amino groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-Bromo-1-N-methylbenzene-1,4-diamine is a brominated aromatic amine with significant potential in medicinal chemistry and biological research. Its structure allows for various modifications, which can enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- SMILES : CNC1=C(C=C(C=C1)N)Br

- InChIKey : JAOXYXBFSONQAX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the amine groups enhances its binding affinity, enabling it to modulate various biochemical pathways.

Key Mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by other electrophiles, leading to the formation of various derivatives that may exhibit different biological activities.

- Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been studied for their ability to inhibit PPIs, particularly in cancer pathways involving STAT3 (Signal Transducer and Activator of Transcription 3) .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, derivatives have shown potential as STAT3 inhibitors with IC values in the low micromolar range .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that brominated aromatic amines can exhibit significant effects against various bacterial strains .

Case Studies

A study conducted on benzothiadiazole derivatives, which share structural similarities with this compound, demonstrated notable inhibitory effects on STAT3 with an IC value of 15.8 ± 0.6 µM. This finding underscores the potential for developing new therapeutic agents targeting similar pathways .

Comparative Analysis

A comparison of this compound with related compounds reveals differences in biological activity based on structural variations:

| Compound Name | IC (µM) | Biological Activity |

|---|---|---|

| This compound | Not specified | Potential anticancer and antimicrobial properties |

| Benzothiadiazole Derivative | 15.8 ± 0.6 | Inhibitor of STAT3 |

| Other Brominated Amines | Varies | Antimicrobial effects |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows for the development of novel compounds with enhanced biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-1-N-methylbenzene-1,4-diamine, and what are their respective advantages?

Methodological Answer: The synthesis typically involves two key steps: (1) bromination of a precursor (e.g., N-methylbenzene-1,4-diamine) and (2) methylation or protection/deprotection strategies. A common approach is the reduction of a nitro intermediate (e.g., 2-bromo-4-nitro-N-methylaniline) using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux, followed by alkaline workup to isolate the diamine . Alternative routes may employ Pd-catalyzed coupling reactions to introduce bromine selectively. Advantages of the reductive method include scalability and compatibility with sensitive functional groups, while catalytic methods offer better atom economy.

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer: Due to its aromatic amine and bromine substituent, the compound is light-sensitive and prone to oxidation. Storage recommendations include:

- Environment : Inert atmosphere (N₂/Ar) at –20°C in amber vials.

- Handling : Use gloveboxes or fume hoods with personal protective equipment (PPE) to avoid inhalation or skin contact, as brominated diamines may release toxic fumes upon decomposition .

- Stability Monitoring : Regular NMR or HPLC analysis to detect oxidation byproducts (e.g., quinone derivatives).

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign peaks for bromine-induced deshielding (e.g., aromatic protons near Br show downfield shifts) and N-methyl group (~δ 2.8–3.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolve regiochemistry using SHELXL or ORTEP-III for crystal structure refinement .

- HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselective bromination of N-methylbenzene-1,4-diamine derivatives?

Methodological Answer: Regioselectivity challenges arise due to competing para/meta bromination. Strategies include:

- Directing Groups : Temporarily introduce protecting groups (e.g., acetyl on the amine) to steer bromine to the desired position .

- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) or Br₂/DMSO mixtures to enhance ortho/para selectivity.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict bromine’s electronic effects on aromatic rings, guiding experimental conditions .

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer: Contradictions often stem from unoptimized reaction parameters. A systematic approach includes:

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to identify yield optima.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and side reactions.

- Controlled Reproducibility : Compare results across multiple batches, ensuring consistent reagent quality (e.g., anhydrous SnCl₂ for reductions) .

- Literature Meta-Analysis : Cross-reference patents and journals (e.g., Molbank entries) to identify overlooked variables like trace moisture .

Q. What methodologies are recommended for analyzing the electronic effects of the bromine substituent on the reactivity of this compound in cross-coupling reactions?

Methodological Answer: To probe electronic effects:

- Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials influenced by bromine’s electron-withdrawing nature.

- Hammett Constants : Correlate substituent effects with reaction rates in Suzuki-Miyaura couplings using σₚ values.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate mechanistic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.